molecular formula C15H22N2Na2O17P2 B1141585 Uridine 5'-diphosphoglucose disodium salt CAS No. 117756-22-6

Uridine 5'-diphosphoglucose disodium salt

Cat. No. B1141585
CAS RN: 117756-22-6
M. Wt: 610.27
InChI Key:
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Scientific Research Applications

Glycosides Production

Uridine 5’-diphosphoglucose disodium salt is used as a substrate in the enzymatic production of glycosides . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety. They play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides.

Substrate Screening and Binding Affinity Measurements

This compound has been used as a substrate in the substrate screening and binding affinity measurements of the human CMP-Sia transporter . This is crucial in understanding the transport mechanism of nucleotide sugars.

Biosynthesis of Glucose-containing Molecules

Uridine 5’-diphosphoglucose disodium salt, also known as UDP-glucose, acts as a precursor of UDP-galactose and UDP-glucuronate . It aids in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms .

Potential Signaling Molecule in Plants

Several studies suggest that UDP-Glucose has the potential to act as a signaling molecule in plants beyond its classical metabolic functions . This opens up new avenues for research in plant biology and could have implications for agricultural practices.

Activation of Dendritic and Glial Cells

Uridine-5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells . This could have significant implications for understanding immune responses and neurological function.

Inducing Oligodendrocyte Differentiation

This compound can also activate G protein-coupled receptor 17 (GPR17) thereby inducing oligodendrocyte differentiation . Oligodendrocytes are a type of brain cell and play a key role in the functioning of the nervous system. This could potentially be leveraged for therapeutic purposes in neurodegenerative diseases.

Stimulates the Reduction of Methylcoenzyme M

Uridine 5’-diphosphoglucose disodium salt stimulates the reduction of methylcoenzyme M in cell-free extracts of Methanobacterium thermoautotrophicum . This is a key step in the energy metabolism of this archaeon, which is known for its ability to produce methane.

Glycogen Synthesis

Uridine diphosphate glucose (UDP-glucose) is a glycogen precursor . The transfer of glucose from UDP-glucose to the growing glycogen chain is catalyzed by the enzyme glycogen synthase . This is a fundamental process in energy storage in living organisms.

Mechanism of Action

Target of Action

Uridine 5’-diphosphoglucose disodium salt, also known as Uridine-5’-diphosphoglucose, disodium salt, primarily targets the P2Y14 G protein-coupled receptor (GPCR) . This receptor is involved in the activation of dendritic cells and glial cells . Additionally, it can also activate the G protein-coupled receptor 17 (GPR17) , thereby inducing oligodendrocyte differentiation .

Mode of Action

This compound acts as an agonist to the P2Y14 GPCR receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the binding of Uridine 5’-diphosphoglucose disodium salt to the P2Y14 receptor triggers a series of biochemical reactions leading to the activation of dendritic cells and glial cells .

Biochemical Pathways

Uridine 5’-diphosphoglucose disodium salt plays a crucial role in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . It acts as a precursor of UDP-galactose and UDP-glucuronate . These compounds are essential for various biochemical pathways, including the formation of glycosidic bonds in the synthesis of complex carbohydrates.

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability.

Result of Action

The activation of the P2Y14 GPCR receptor by Uridine 5’-diphosphoglucose disodium salt leads to the activation of dendritic cells and glial cells . Furthermore, its ability to activate GPR17 induces oligodendrocyte differentiation . These cellular effects contribute to its role in the biosynthesis of glucose-containing molecules.

Action Environment

It’s worth noting that the compound is stored at -20°c , suggesting that temperature could potentially impact its stability.

properties

IUPAC Name

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJQEQVCYGYYMM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2Na2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine 5'-diphosphoglucose disodium salt

CAS RN

28053-08-9, 117756-22-6
Record name Uridine(5')disodiodiphospho(1)-α-D-glucose
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Record name Uridine-5'-diphosphoglucose disodium
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